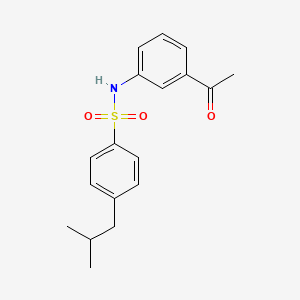

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1942 and has been widely used since then. Sulfisoxazole works by inhibiting the growth of bacteria, preventing them from multiplying and causing infections.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to be effective against a wide range of gram-positive and gram-negative bacteria.

Wirkmechanismus

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication. It does this by competing with the para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee prevents the bacteria from synthesizing folic acid, which ultimately leads to the inhibition of bacterial growth and replication.

Biochemical and Physiological Effects

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to have minimal side effects and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is metabolized in the liver and excreted in the urine. It has a half-life of approximately 7 hours and is eliminated from the body within 24-48 hours.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and low toxicity. It is relatively inexpensive and readily available, making it an ideal choice for researchers. However, its use is limited by the emergence of antibiotic-resistant bacteria, which can render it ineffective in certain cases.

Zukünftige Richtungen

As antibiotic resistance continues to be a major global health concern, future research should focus on developing new and more effective antibiotics. One potential area of research is the development of combination therapies that target multiple bacterial pathways, making it more difficult for bacteria to develop resistance. Another area of research is the development of new antibiotics that target specific bacterial species or strains. Additionally, research should focus on identifying new targets for antibacterial therapy, such as bacterial virulence factors or biofilm formation. By continuing to develop new and innovative antibacterial therapies, we can help to combat the growing threat of antibiotic resistance and improve patient outcomes.

Synthesemethoden

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee can be synthesized by reacting 4-isobutylbenzenesulfonyl chloride with 3-acetylaminophenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee in its pure form.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(2)11-15-7-9-18(10-8-15)23(21,22)19-17-6-4-5-16(12-17)14(3)20/h4-10,12-13,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFLALCYZBFWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)

![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)

![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)

![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)